Enantiomeric Specificity in InhA Inhibition: (3S) vs. Racemic Mixture
Resolution of racemic pyrrolidine carboxamide inhibitors of InhA from Mycobacterium tuberculosis demonstrated that only a single enantiomer is responsible for enzyme inhibition. In a representative example, the resolved (S)-enantiomer exhibited an IC50 of 0.15 µM against InhA, while the corresponding (R)-enantiomer showed no measurable inhibition (IC50 > 100 µM) [1]. The racemic mixture, therefore, would contain 50% inactive material, artificially reducing apparent potency and confounding SAR interpretation.
| Evidence Dimension | InhA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.15 µM for (S)-enantiomer |
| Comparator Or Baseline | >100 µM for (R)-enantiomer |
| Quantified Difference | >667-fold difference |
| Conditions | InhA enzymatic assay, compound concentration range 0.01-100 µM |
Why This Matters
Procurement of the pure (S)-enantiomer ensures that biological activity is not diluted or masked by inactive stereoisomer, which is critical for accurate dose-response and mechanistic studies.
- [1] He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. View Source
